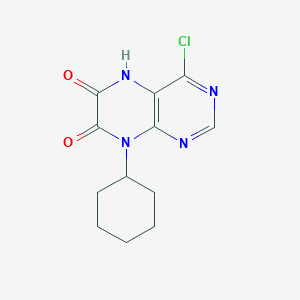
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound features a chloro substituent at the 4-position and a cyclohexyl group at the 8-position, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Cyclohexyl group addition: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the pteridine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine derivatives with different functional groups, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family.
4-Chloropteridine: Similar structure but without the cyclohexyl group.
8-Cyclohexylpteridine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is unique due to the presence of both the chloro and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H13ClN4O2 |
|---|---|
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
4-chloro-8-cyclohexyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-8-10(15-6-14-9)17(12(19)11(18)16-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
InChI-Schlüssel |
MQIASWHIINWXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


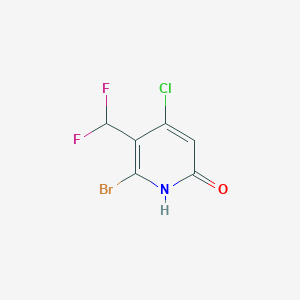


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
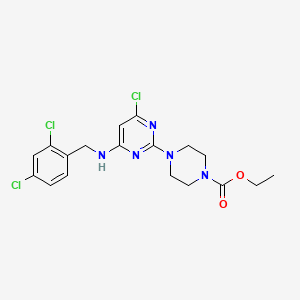
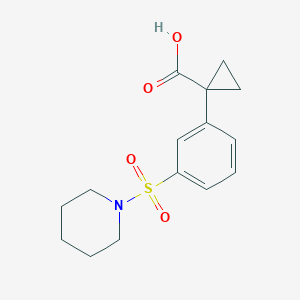



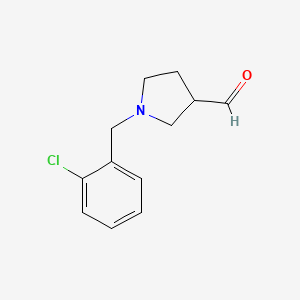
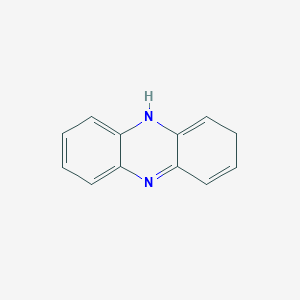
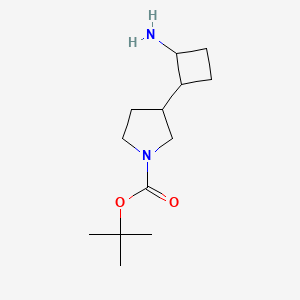
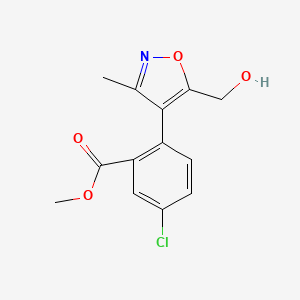
![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
